(R)-GNA-T phosphoramidite
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Overview
Description
®-GNA-T phosphoramidite is a chiral phosphoramidite compound used in the synthesis of oligonucleotides. Phosphoramidites are essential building blocks in the chemical synthesis of DNA and RNA, enabling the creation of synthetic oligonucleotides for various applications in research, diagnostics, and therapeutics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The common method involves treating a protected nucleoside with phosphorodiamidite under the catalytic action of a weak acid . The reaction conditions often include the use of organic bases such as N-ethyl-N,N-diisopropylamine (Hunig’s base) and solvents like acetonitrile .
Industrial Production Methods
Industrial production of ®-GNA-T phosphoramidite follows similar synthetic routes but on a larger scale. Automated systems are often employed to ensure high yield and purity. The use of β-cyanoethyl phosphoramidites simplifies the deprotection of phosphates and is convenient for both manual and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
®-GNA-T phosphoramidite undergoes various chemical reactions, including:
Oxidation: Conversion of phosphite to phosphate using iodine/water.
Substitution: Coupling reactions with nucleosides to form oligonucleotides.
Common Reagents and Conditions
Oxidation: Iodine/water is commonly used for oxidation reactions.
Substitution: Activating agents like tetrazole are used to facilitate coupling reactions.
Major Products
The major products formed from these reactions are synthetic oligonucleotides, which are short fragments of nucleic acids used in various applications .
Scientific Research Applications
®-GNA-T phosphoramidite is widely used in scientific research, including:
Chemistry: Synthesis of modified oligonucleotides for structural and mutagenesis studies.
Biology: Creation of synthetic DNA and RNA for gene expression studies and CRISPR-Cas9 applications.
Medicine: Development of antisense oligonucleotides and siRNAs for therapeutic applications.
Industry: Production of diagnostic assays and oligo therapeutics.
Mechanism of Action
The mechanism of action of ®-GNA-T phosphoramidite involves the activation of the phosphoramidite group, which then couples with the 5′-hydroxyl group of an oligonucleotide . This process is facilitated by activators such as tetrazole, which protonates the trivalent phosphorus, leading to the formation of a phosphite triester product .
Comparison with Similar Compounds
Similar Compounds
Nucleoside phosphoramidites: Used in the synthesis of oligonucleotides.
H-phosphonates: Alternative P(III) chemistry for oligonucleotide synthesis.
Uniqueness
®-GNA-T phosphoramidite is unique due to its chiral nature, which allows for the synthesis of enantioselective oligonucleotides. This property is particularly valuable in asymmetric synthesis and the creation of chiral compounds .
Properties
Molecular Formula |
C38H47N4O7P |
---|---|
Molecular Weight |
702.8 g/mol |
IUPAC Name |
3-[[(2R)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-(5-methyl-2,4-dioxopyrimidin-1-yl)propan-2-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C38H47N4O7P/c1-27(2)42(28(3)4)50(48-23-11-22-39)49-35(25-41-24-29(5)36(43)40-37(41)44)26-47-38(30-12-9-8-10-13-30,31-14-18-33(45-6)19-15-31)32-16-20-34(46-7)21-17-32/h8-10,12-21,24,27-28,35H,11,23,25-26H2,1-7H3,(H,40,43,44)/t35-,50?/m1/s1 |
InChI Key |
RIVAXSKTYGDAOA-DFUXQRTPSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)C[C@H](COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CC(COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Origin of Product |
United States |
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